![molecular formula C20H24N4O2 B2504505 N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-01-6](/img/structure/B2504505.png)
N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure. Its molecular formula is C19H22N4O2, with a molecular weight of 342.40 g/mol. The structural features include:
- Cycloheptyl group : Contributes to the lipophilicity and possibly the bioavailability of the compound.
- Pyrido-pyrrolo-pyrimidine core : This scaffold is known for various biological activities, including antitumor properties.
Antiproliferative Activity
Numerous studies have investigated the antiproliferative effects of compounds related to this compound. Here are some key findings:
In Vitro Studies
- Cell Line Testing : The compound has been tested against various cancer cell lines. For instance:
- Mechanism of Action :
Comparative Analysis
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
N-cycloheptyl derivative | HeLa | 0.98 | Apoptosis induction |
N-cycloheptyl derivative | CFPAC-1 | 0.79 | Apoptosis induction |
Analog A | HFF-1 (normal) | >10 | Lower toxicity |
Case Studies and Research Findings
Several studies have provided insights into the biological activity of N-cycloheptyl derivatives:
- Antitumor Activity : A study highlighted that structural modifications in pyrrolo[2,3-d]pyrimidines can enhance their selectivity towards tumor cells while minimizing toxicity to normal cells .
- Potential as Antiviral Agents : Research has indicated that certain derivatives exhibit antiviral properties against various viruses by inhibiting viral replication mechanisms .
- Enzymatic Inhibition : Compounds from this class have shown potential in inhibiting key enzymes involved in nucleotide synthesis pathways, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for cancer cell proliferation .
Wissenschaftliche Forschungsanwendungen
Key Features
The compound features a unique pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core structure which is significant for its biological activity. Its carboxamide group contributes to its solubility and interaction with biological targets.
Anti-inflammatory Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory activities. In particular, studies have shown that N-cycloheptyl derivatives can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.
Case Study: COX Inhibition
A study assessing various pyrimidine derivatives for their COX inhibitory activity revealed:
- Compounds Tested : Several derivatives including N-cycloheptyl.
- Method : COX inhibitor screening assay.
- Results : The compound demonstrated potent inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib.
Compound | IC50 (μM) | COX Enzyme |
---|---|---|
N-cycloheptyl derivative | 0.04 ± 0.01 | COX-2 |
Celecoxib | 0.04 ± 0.01 | COX-2 |
This suggests that the compound may serve as a potential lead for developing new anti-inflammatory agents.
Enzyme Inhibition
The biological activity of N-cycloheptyl derivatives extends beyond COX inhibition. They have also been investigated for their ability to inhibit other enzymes involved in inflammatory pathways:
Key Findings:
- Nitric Oxide Synthase (iNOS) : The compound has shown the ability to reduce iNOS expression significantly.
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Inhibition of this transcription factor was observed, indicating potential effects on inflammatory gene expression.
Structure–Activity Relationships (SAR)
Understanding the SAR of N-cycloheptyl derivatives is crucial for optimizing their biological activity. Modifications to the core structure can enhance potency and selectivity against specific targets.
Observations:
- Electron-releasing groups : Presence of such groups at specific positions on the pyrimidine scaffold enhances anti-inflammatory activity.
Comparative Analysis with Other Compounds
To further illustrate the efficacy of N-cycloheptyl derivatives, a comparative analysis with other known anti-inflammatory agents was conducted.
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
N-cycloheptyl derivative | 0.04 ± 0.01 | COX-2 inhibition |
Indomethacin | 9.17 | COX inhibition |
Celecoxib | 0.04 ± 0.01 | COX-2 selective inhibition |
Eigenschaften
IUPAC Name |
N-cycloheptyl-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-13-8-7-11-24-17(13)22-18-15(20(24)26)12-16(23(18)2)19(25)21-14-9-5-3-4-6-10-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOMMPOBBIOMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.